Ethyl 4-bromopentanoate

Catalog No.
S3348774
CAS No.
27126-42-7
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromopentanoate

CAS Number

27126-42-7

Product Name

Ethyl 4-bromopentanoate

IUPAC Name

ethyl 4-bromopentanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3

InChI Key

CTVCPHLFHPQRNF-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(C)Br

Canonical SMILES

CCOC(=O)CCC(C)Br

Ethyl 4-bromopentanoate is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of approximately 209.08 g/mol. It is classified as an ester, specifically a bromo-substituted derivative of pentanoic acid. This compound typically appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and flavoring agents .

As mentioned earlier, there's no documented information on the specific biological activity of ethyl 4-bromopentanoate.

  • Potential health effects: Skin and eye irritant. May be harmful upon inhalation or ingestion [].
  • Flammability: Likely flammable, similar to other organic liquids [].
  • Storage and handling: Standard procedures for flammable organic liquids should be followed, including proper ventilation, use of personal protective equipment (gloves, goggles), and storage in designated flammable cabinets [].
Typical for esters and brominated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and acid or base, ethyl 4-bromopentanoate can hydrolyze to yield 4-bromopentanoic acid and ethanol.
  • Transesterification: This compound can undergo transesterification with different alcohols to form various esters.

Ethyl 4-bromopentanoate exhibits biological activity that warrants attention, particularly in toxicology. It has been noted to cause skin irritation and serious eye irritation upon contact, indicating its potential hazards in handling . Additionally, its derivatives may have implications in pharmacology, although specific biological activities beyond irritation are less documented.

Several methods exist for synthesizing ethyl 4-bromopentanoate:

  • Bromination of Pentanoic Acid: Pentanoic acid can be brominated using bromine in the presence of an acid catalyst to yield 4-bromopentanoic acid, which can then be esterified with ethanol.
  • Esterification: The direct reaction between 4-bromopentanoic acid and ethanol under acidic conditions can produce ethyl 4-bromopentanoate.
  • Nucleophilic Substitution: Starting from ethyl pentanoate, bromination at the 4-position using bromine or phosphorus tribromide can yield the desired compound .

Ethyl 4-bromopentanoate has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Flavoring Agents: Due to its fruity odor, it may be used in food flavoring and fragrance formulations.
  • Chemical Research: It is utilized in laboratories for studies involving nucleophilic substitutions and other organic reactions.

Ethyl 4-bromopentanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique attributes:

Compound NameMolecular FormulaUnique Features
Ethyl 2-bromovalerateC₇H₁₃BrO₂Bromination at the second carbon; different reactivity profile
Ethyl 4-bromobutyrateC₆H₁₁BrO₂Shorter carbon chain; less steric hindrance
Ethyl pentanoateC₇H₁₄O₂Non-brominated version; commonly used as a flavoring agent

Ethyl 4-bromopentanoate's unique position arises from its specific bromination at the fourth carbon of the pentanoate chain, which influences its reactivity and applications compared to other similar esters.

Ethyl 4-bromopentanoate gained prominence in the late 20th century as synthetic chemists sought alkylating agents with tunable reactivity. Early work in terpenoid biosynthesis, such as the coupling of allylic bromides with homoallylic diphosphates, highlighted the utility of brominated esters in stereoselective transformations. The compound’s systematic exploration began with its inclusion in chemical databases like PubChem (CID 316888), which cataloged its molecular properties and synthetic applications by 2005. By the 2020s, innovations in halogenation techniques, such as the direct bromination of lactones, enabled its scalable production.

Role as a Versatile Electrophilic Building Block

The bromine atom at the γ-position renders ethyl 4-bromopentanoate highly reactive toward nucleophiles while maintaining stability under standard storage conditions. Its ester group provides additional sites for functionalization, making it a dual-purpose reagent. For instance, in macrocyclic synthesis, it participates in nucleophilic substitutions to install pentanoate chains, as demonstrated in the construction of 19,20-didehydroervatamine analogs. The compound’s balance of reactivity and manipulability has led to its adoption in diverse domains, including natural product synthesis and polymer chemistry.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

27126-42-7

Dates

Modify: 2023-08-19

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